磺基-SANPAH

描述

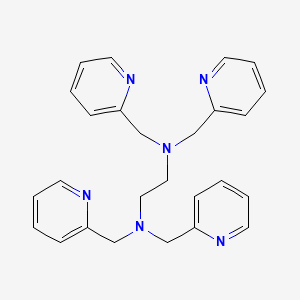

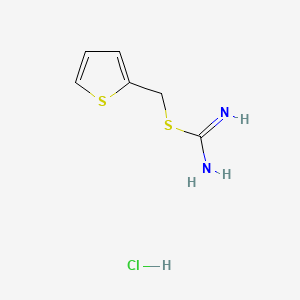

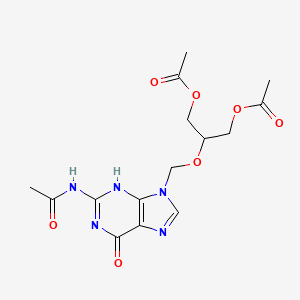

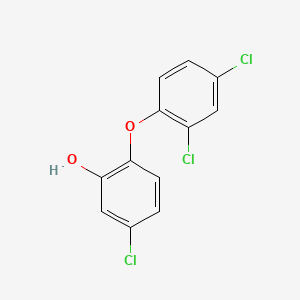

磺基-SANPAH,也称为磺基琥珀酰亚胺酯-6-(4'-叠氮基-2'-硝基苯胺基)己酸酯,是一种异双功能交联剂。它包含一个胺反应性N-羟基琥珀酰亚胺酯和一个光活化硝基苯叠氮。 该化合物因其能够形成与伯胺基团稳定的酰胺键,并在暴露于紫外光后引发与双键的加成反应,而被广泛用于生化研究 .

科学研究应用

磺基-SANPAH 在各种科学研究领域被广泛使用:

化学: 用作合成复杂分子和聚合物的交联剂.

生物学: 用于研究细胞-细胞外基质相互作用和蛋白质-蛋白质相互作用.

医学: 用于药物递送系统和诊断试剂的开发.

工业: 应用于生物材料的生产和聚合物的表面功能化.

作用机制

生化分析

Biochemical Properties

“Sulfo-sanpah” is known for its ability to form stable amide bonds with primary amino groups (-NH2) in pH 7-9 buffers . It interacts with enzymes, proteins, and other biomolecules, forming a stable covalent bond under appropriate chemical reaction conditions or light exposure . The unique chemical structure of “Sulfo-sanpah” allows it to establish robust connections between different molecules or materials, expanding their application range .

Cellular Effects

“Sulfo-sanpah” has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used to enhance fibroblast attachment on chitosan substrates . Moreover, it significantly improves the adhesion and proliferation ability of biomaterials to cells, thereby promoting tissue regeneration and repair .

Molecular Mechanism

The molecular mechanism of action of “Sulfo-sanpah” involves the formation of a nitrene group when exposed to UV light . This nitrene group can initiate addition reactions with double bonds, insert into C-H and N-H sites, or undergo subsequent ring expansion to react with a nucleophile (e.g., primary amines) . This mechanism allows “Sulfo-sanpah” to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of “Sulfo-sanpah” change over time . It has been noted that the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies are significant . For instance, it has been used for the surface functionalization of Polyacrylamide (PAM) hydrogels .

准备方法

合成路线和反应条件

工业生产方法

在工业环境中,磺基-SANPAH 是使用类似的合成路线,但以更大的规模生产的。该过程涉及使用自动化反应器和精确控制反应条件,以确保高产率和纯度。 然后通过结晶或色谱技术纯化该化合物 .

化学反应分析

反应类型

磺基-SANPAH 经历了几种类型的化学反应:

酰胺键形成: N-羟基琥珀酰亚胺酯与伯胺基团反应,形成稳定的酰胺键.

加成反应: 在暴露于紫外光后,硝基苯叠氮形成一个氮烯基团,它可以引发与双键的加成反应.

插入反应: 氮烯基团也可以插入 C-H 和 N-H 位点.

常用试剂和条件

主要产品

酰胺键: 由与伯胺基团的反应形成.

氮烯加成产物: 由氮烯基团引发的加成反应形成.

相似化合物的比较

类似化合物

ANB-NOS(N-5-叠氮基-2-硝基苯甲酰氧基琥珀酰亚胺): 另一种具有类似反应性但间隔臂长度和溶解度性质不同的异双功能交联剂.

羟基-聚丙烯酰胺(羟基-PAM): 建议作为磺基-SANPAH 的替代品,用于水凝胶的表面功能化.

独特性

This compound 由于其水溶性以及带电基团的存在而独一无二,使其特别适用于细胞表面蛋白交联 . 它能够形成稳定的酰胺键并在紫外光照射下引发加成反应,这也是它区别于其他交联剂的地方 .

属性

IUPAC Name |

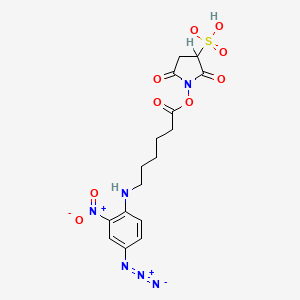

1-[6-(4-azido-2-nitroanilino)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O9S/c17-20-19-10-5-6-11(12(8-10)22(26)27)18-7-3-1-2-4-15(24)31-21-14(23)9-13(16(21)25)32(28,29)30/h5-6,8,13,18H,1-4,7,9H2,(H,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNUQQDXHCUWSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCCNC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20907709 | |

| Record name | 1-{[6-(4-Azido-2-nitroanilino)hexanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20907709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102568-43-4 | |

| Record name | Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102568434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{[6-(4-Azido-2-nitroanilino)hexanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20907709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。